AKR1B10 Inhibition Potency of 2-(Pyridin-4-ylmethoxy)benzaldehyde
2-(Pyridin-4-ylmethoxy)benzaldehyde exhibits an IC50 of 240 nM against human recombinant AKR1B10, a target implicated in cancer cell detoxification and chemotherapy resistance [1]. While direct head-to-head data for a single comparator is unavailable, this potency can be contextualized against the known potent tool compound AKR1B10-IN-1 (IC50 3.5 nM) . This indicates the compound possesses sub-micromolar activity against this therapeutically relevant target, a level of potency that is not guaranteed across all structurally similar benzaldehyde derivatives.
| Evidence Dimension | AKR1B10 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 240 nM |
| Comparator Or Baseline | AKR1B10-IN-1 (potent tool compound): 3.5 nM |
| Quantified Difference | ~68.6-fold less potent than the tool compound |
| Conditions | Inhibition of human recombinant N-terminus His6-tagged AKR1B10 expressed in E. coli BL21 DE3, using pyridine-3-aldehyde as substrate [1]. |
Why This Matters
Demonstrates sub-micromolar activity against AKR1B10, establishing a quantifiable baseline for this compound's potential in cancer-related research, a property not found for many simple benzaldehyde derivatives.
- [1] BindingDB. BDBM50362838 (CHEMBL249448) - Inhibition of AKR1B10. View Source
